NNC-05-2045 hydrochloride
Description
Contextualization within Gamma-Aminobutyric Acid (GABA) Neurotransmission Research
Gamma-Aminobutyric Acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. nih.govresearchgate.netif-pan.krakow.pl It plays a crucial role in regulating neuronal excitability by counterbalancing excitatory signals, thereby maintaining the delicate equilibrium required for normal brain function. nih.gov The action of GABA in the synaptic cleft is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of sodium- and chloride-dependent plasma membrane GABA transporters (GATs). researchgate.netresearchgate.netresearchgate.net
Four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). nih.govresearchgate.netnih.gov These transporters are critical targets for pharmacological intervention because inhibiting their function prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission. if-pan.krakow.plresearchgate.net This mechanism is a key strategy in the development of therapeutic agents for conditions characterized by insufficient inhibitory signaling, such as epilepsy. nih.govif-pan.krakow.pl The development of inhibitors with varying selectivity for these transporter subtypes is fundamental to dissecting the specific physiological roles of each GAT and for creating more targeted therapeutic approaches. researchgate.netsigmaaldrich.com
Overview of NNC-05-2045 Hydrochloride as a GABA Uptake Inhibitor
NNC-05-2045, a nipecotic acid derivative, is a compound investigated for its role as a GABA uptake inhibitor. nih.govbioworld.com Research has demonstrated its ability to inhibit the reuptake of GABA in preparations of rat brain tissue. Specifically, in synaptosomes isolated from the cerebral cortex, NNC-05-2045 was found to inhibit the uptake of radiolabeled GABA ([3H]GABA) with a half-maximal inhibitory concentration (IC50) of 12 ± 2 µM. nih.gov Further studies in synaptosomes from the inferior colliculus, in the presence of a selective GAT-1 inhibitor, showed an IC50 value of 1.0 ± 0.1 µM for NNC-05-2045, indicating its activity at non-GAT-1 sites. nih.gov
The functional consequence of this GABA uptake inhibition is demonstrated by the anticonvulsant properties of NNC-05-2045 in various rodent models. nih.gov The compound has shown efficacy in antagonizing seizures in genetically epilepsy-prone rats and in the maximal electroshock (MES) test in mice, providing in vivo evidence of its ability to enhance GABAergic tone. researchgate.netnih.gov
| Parameter | Value | Brain Region/Condition |
| IC50 for [3H]GABA Uptake | 12 ± 2 µM | Rat Cerebral Cortex |
| IC50 for [3H]GABA Uptake | 1.0 ± 0.1 µM | Rat Inferior Colliculus (with GAT-1 inhibitor) |
| Anticonvulsant Model | Parameter | Value (µmol/kg) | Species |
| Genetic Epilepsy Prone Rats (GEP) | ED50 (Wild Running) | 33 | Rat |
| Genetic Epilepsy Prone Rats (GEP) | ED50 (Clonic Convulsions) | 39 | Rat |
| Genetic Epilepsy Prone Rats (GEP) | ED50 (Tonic Convulsions) | 39 | Rat |
| Maximal Electroshock (MES) Test | ED50 (Tonic Hindlimb Extension) | 29 | Mouse |
Distinctive Profile Relative to Selective GABA Transporter 1 (GAT-1) Inhibitors
A key aspect of the neuropharmacological profile of NNC-05-2045 is its distinction from highly selective GAT-1 inhibitors, such as tiagabine. nih.govbioworld.com Research indicates that the anticonvulsant effects of NNC-05-2045 differ significantly from those of selective GAT-1 blockers. Notably, it demonstrates enhanced efficacy against seizures in the maximal electroshock (MES) model, while showing reduced efficacy against kindled seizures. nih.govbioworld.com This suggests a mechanism of action that is not primarily dependent on the GAT-1 transporter.
| Receptor Subtype | Binding Affinity (nM) |
| Sigma (σ) | 113 |
| Dopamine (B1211576) D2 | 122 |
| Alpha-1 (α1) Adrenergic | 550 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-carbazol-9-ylpropyl)-4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-31-22-13-11-21(12-14-22)27(30)15-19-28(20-16-27)17-6-18-29-25-9-4-2-7-23(25)24-8-3-5-10-26(24)29;/h2-5,7-14,30H,6,15-20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPCDHSNVBLOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Receptor Binding Profile of Nnc 05 2045 Hydrochloride
Investigation of GABA Transporter Subtype Interactions
Research indicates that NNC-05-2045's mechanism of action as a GABA uptake inhibitor is distinct from that of selective GABA Transporter 1 (GAT-1) inhibitors like tiagabine. nih.govbioworld.com Its pharmacological activity is characterized by its engagement with non-GAT-1 transporters, particularly GAT-3. nih.govbioworld.com
Inhibition of [3H]GABA Uptake in Synaptosomal Preparations
The inhibitory effect of NNC-05-2045 on GABA uptake has been quantified using radiolabeled GABA ([3H]GABA) in synaptosomal preparations from different regions of the rat brain. nih.gov
In synaptosomes prepared from the rat cerebral cortex, NNC-05-2045 was shown to inhibit the uptake of [3H]GABA. nih.govacs.org The concentration required to produce 50% inhibition (IC50) was determined to be 12 ± 2 µM. nih.govacs.org This brain region expresses a mix of GABA transporter subtypes, with GAT-1 being the most abundant. sigmaaldrich.com
To investigate the activity of NNC-05-2045 on non-GAT-1 transporters, studies were conducted using synaptosomes from the inferior colliculus. nih.gov These experiments were performed in the presence of NNC 05-0711, a highly potent and selective GAT-1 inhibitor, to functionally isolate other GABA transporter subtypes. nih.gov Under these conditions, NNC-05-2045 demonstrated a significantly more potent inhibition of [3H]GABA uptake, with an IC50 value of 1.0 ± 0.1 µM. nih.govacs.org
Comparative Analysis of Inhibition Constants (IC50 Values) Across Transporters
The variance in IC50 values between the cerebral cortex and the GAT-1-blocked inferior colliculus provides critical insight into the compound's transporter subtype engagement. nih.gov
Table 2: Inhibitory Potency (IC50) of NNC-05-2045 on [3H]GABA Uptake
| Brain Region Preparation | Experimental Condition | IC50 Value (µM) |
|---|---|---|
| Cerebral Cortex Synaptosomes | Standard | 12 ± 2 |
| Inferior Colliculus Synaptosomes | In the presence of a selective GAT-1 inhibitor | 1.0 ± 0.1 |
Data sourced from references nih.govacs.org
The more than tenfold increase in potency in the inferior colliculus preparation where GAT-1 was blocked strongly indicates that NNC-05-2045 preferentially inhibits non-GAT-1 GABA transporters. nih.gov This pharmacological profile distinguishes it from compounds that are selective GAT-1 inhibitors. nih.govbioworld.com The data suggest that the different anticonvulsant effects observed with NNC-05-2045 compared to selective GAT-1 inhibitors are a result of this enhanced efficacy at non-GAT-1 transporters. nih.gov
Based on its pharmacological profile, it has been proposed that the primary mechanism underlying the anticonvulsant action of NNC-05-2045 is the inhibition of GAT-3 (referred to as mouse GAT4 in some literature). nih.govbioworld.com While other transporters like the betaine/GABA transporter 1 (BGT-1) may also be involved, the inhibition of GAT-3 is considered the principal contributor to its observed effects. bioworld.com GAT-3 is predominantly located on glial cells and plays a crucial role in clearing extracellular GABA, thereby modulating synaptic signaling. nih.govresearchgate.net
Broader Receptor Affinity Characterization
Studies have characterized the binding profile of NNC-05-2045, revealing measurable affinities for sigma, alpha 1-adrenergic, and dopamine (B1211576) D2 receptors. nih.gov The determination of these binding affinities is crucial for understanding the compound's full spectrum of potential biological activities.
NNC-05-2045 exhibits a notable affinity for sigma receptors. nih.gov Sigma receptors are membrane-associated proteins, primarily located at the endoplasmic reticulum, which are regulated by various small molecules, including certain antipsychotic drugs and opioid analgesics. nih.gov They are implicated in a range of central nervous system disorders. nih.gov Research findings have quantified the binding affinity of NNC-05-2045 for sigma receptors as 113 nM. nih.govresearchgate.net
The compound also demonstrates interaction with the alpha 1-adrenergic receptor system. nih.gov These receptors are members of the G protein-coupled receptor family and are primarily involved in mediating contractile effects in smooth muscle, although they have important functions elsewhere. wikipedia.orgnih.gov The binding affinity of NNC-05-2045 for alpha 1-adrenergic receptors has been determined to be 550 nM. nih.govresearchgate.net
NNC-05-2045 shows an affinity for dopamine D2 receptors, with a reported binding value of 122 nM. nih.govresearchgate.net Dopamine D2 receptors are critical targets in the central nervous system, playing a key role in various neurological and psychiatric conditions. nih.gov
The following table summarizes the binding affinities of NNC-05-2045 for these receptors.
| Receptor Target | Binding Affinity (nM) |
| Sigma Receptor | 113 nih.govresearchgate.net |
| Dopamine D2 Receptor | 122 nih.govresearchgate.net |
| Alpha 1-Adrenergic Receptor | 550 nih.govresearchgate.net |
The characterization of a compound's receptor binding profile, such as that for NNC-05-2045, is accomplished using established in vitro techniques. These assays are fundamental tools in pharmacology for studying the interactions between drugs and receptors. nih.govnumberanalytics.com
Radioligand Receptor Binding Assays: This is a powerful and widely used technique that allows for the direct study of ligand-receptor interactions. nih.govoncodesign-services.com The method relies on the use of a ligand that has been labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), to enable precise and sensitive detection. oncodesign-services.comsci-hub.se These assays can be performed on preparations of cell membranes that contain the receptor of interest. sci-hub.serevvity.com
Saturation Binding: This type of assay is used to determine two key parameters of a receptor population: the maximum density of receptors (Bmax) and the affinity of the radioligand for the receptor, expressed as the equilibrium dissociation constant (Kd). numberanalytics.comnih.gov The experiment involves incubating a fixed amount of receptor material with increasing concentrations of the radioligand until binding equilibrium is reached. sci-hub.se As the radioligand concentration increases, specific binding becomes saturated, indicating that all available receptors are occupied. sci-hub.se
Competition Binding Assays: These assays are employed to determine the binding affinity of an unlabeled test compound (the "competitor," such as NNC-05-2045). numberanalytics.comnanotempertech.com The experiment measures the ability of increasing concentrations of the unlabeled compound to compete with a fixed concentration of a radioligand for binding to the target receptor. uam.es The results yield an IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. nanotempertech.com The IC50 value can then be converted to an equilibrium dissociation constant for the inhibitor (Ki) using mathematical models like the Cheng-Prusoff equation. uam.es This indirect method is essential for characterizing the affinity of novel or unlabeled molecules. nicoyalife.com
In Vitro Mechanistic Studies of Nnc 05 2045 Hydrochloride
Assessment of GABA Levels in Brain Tissue
In vitro and in vivo microdialysis studies have been crucial in quantifying the impact of NNC-05-2045 on extracellular GABA concentrations in different brain regions. These investigations reveal a significant potentiation of GABA levels, indicating effective inhibition of GABA uptake mechanisms.
Research utilizing microdialysis has demonstrated that NNC-05-2045 substantially elevates extracellular GABA levels in the hippocampus. researchgate.netresearchgate.net In one key study, the application of 100 microM NNC-05-2045 resulted in a 251% increase (±51% SEM) in basal GABA concentrations in this region. researchgate.netresearchgate.net The hippocampus is a critical area for learning, memory, and the regulation of neuronal excitability, and the modulation of its GABAergic tone by NNC-05-2045 points to a significant impact on local inhibitory circuits.
Similar potent effects were observed in the thalamus, a central hub for relaying sensory and motor signals. The administration of 100 microM NNC-05-2045 led to an even more pronounced increase in extracellular GABA, reaching 298% of the basal level (±27% SEM). researchgate.netresearchgate.net This finding underscores the compound's ability to modulate GABAergic neurotransmission across different, yet interconnected, brain structures.
Table 1: Effect of NNC-05-2045 on Extracellular GABA Levels
| Brain Region | Concentration | % Increase in Basal GABA (Mean ± SEM) |
|---|---|---|
| Hippocampus | 100 µM | 251 ± 51 |
| Thalamus | 100 µM | 298 ± 27 |
Data sourced from studies utilizing microdialysis. researchgate.netresearchgate.net
Cellular and Subcellular Localization of GABA Transporter Engagement
The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft and extrasynaptic space by four main GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (or GAT-4 in mice). nih.gov These transporters are strategically located on presynaptic neurons and surrounding glial cells. nih.gov GAT-1 is predominantly found on neurons, while GAT-3 is mainly expressed on astrocytes. nih.govresearchgate.net
NNC-05-2045 has been characterized as a GABA uptake inhibitor that does not show a preference for GAT-1. nih.gov Its activity has been assessed in synaptosomal preparations, which are isolated nerve terminals that retain functional transporters, providing insight into the compound's action at the synapse. In synaptosomes derived from the rat cerebral cortex, NNC-05-2045 inhibited the uptake of radiolabeled GABA ([³H]GABA) with a half-maximal inhibitory concentration (IC₅₀) of 12 µM (± 2 µM). nih.gov
Further studies in synaptosomes from the inferior colliculus were conducted in the presence of a selective GAT-1 inhibitor to isolate the activity of other GABA transporters. Under these conditions, NNC-05-2045 demonstrated a more potent inhibition of [³H]GABA uptake, with an IC₅₀ value of 1.0 µM (± 0.1 µM). nih.gov This enhanced potency in the absence of GAT-1 activity confirms that NNC-05-2045 primarily engages non-GAT-1 transporters, which are present on both neuronal and glial cells. nih.govresearchgate.net This profile suggests that the compound's mechanism involves the modulation of GABA uptake at sites that may include GAT-3 on astrocytes and BGT-1 on both cell types. nih.gov
Table 2: In Vitro Inhibition of [³H]GABA Uptake by NNC-05-2045 in Rat Brain Synaptosomes
| Brain Tissue Preparation | Experimental Condition | IC₅₀ (µM, Mean ± SEM) |
|---|---|---|
| Cerebral Cortex | Standard | 12 ± 2 |
| Inferior Colliculus | In the presence of a GAT-1 inhibitor | 1.0 ± 0.1 |
Data illustrates the half-maximal inhibitory concentration (IC₅₀) for GABA uptake. nih.gov
Electrophysiological and Neurochemical Investigations of GABAergic Neurotransmission Modulation
The primary neurochemical effect of NNC-05-2045 is the inhibition of GABA transporters, which reduces the clearance of GABA from the extracellular space. nih.govsigmaaldrich.com This action directly leads to a modulation of GABAergic neurotransmission. By prolonging the presence of GABA in and around the synapse, NNC-05-2045 enhances the activation of both synaptic and extrasynaptic GABA receptors. researchgate.net
While its primary action is on GABA transporters, a broader neurochemical receptor profile for NNC-05-2045 has been established. The compound shows binding affinities for sigma (σ), alpha-1 (α₁), and dopamine (B1211576) D2 receptors. nih.gov This indicates that while its main functional effect on GABAergic transmission is through transporter inhibition, it may have other off-target interactions at higher concentrations.
Table 3: Binding Affinity Profile of NNC-05-2045 for Various Receptors
| Receptor Target | Binding Affinity (nM) |
|---|---|
| Sigma (σ) | 113 |
| Dopamine D2 | 122 |
| Alpha-1 (α₁) | 550 |
Binding affinity is represented by the concentration required to occupy 50% of receptors. nih.gov
Preclinical Efficacy Studies in Animal Models of Neurological Conditions
Anticonvulsant Properties in Rodent Models of Seizures
NNC-05-2045 has demonstrated anticonvulsant effects in several established rodent models of seizures. nih.gov These models are crucial for the initial screening and characterization of potential antiepileptic drugs.
Efficacy in Sound-Induced Seizure Models
Sound-induced, or audiogenic, seizures in specific strains of rodents are a well-established model for studying generalized tonic-clonic seizures. nih.govnih.govmdpi.com
The DBA/2 mouse strain is genetically susceptible to sound-induced seizures, making it a valuable model for investigating potential anticonvulsant compounds. nih.gov In this model, NNC-05-2045 has been shown to inhibit both tonic and clonic convulsions. medkoo.com
Tonic Convulsions: These are characterized by the sustained contraction of muscles.
Clonic Convulsions: These involve the rhythmic jerking of limbs.
| Seizure Type | Effect of NNC-05-2045 |
| Tonic Convulsions | Inhibited |
| Clonic Convulsions | Inhibited |
The Genetic Epilepsy Prone (GEP) rat is another important model for studying seizure susceptibility and the efficacy of anticonvulsant drugs. nih.gov In GEP rats, NNC-05-2045 effectively antagonized sound-induced seizures. The compound demonstrated efficacy against wild running, clonic, and tonic convulsions, with ED50 values of 33, 39, and 39 µmol/kg, respectively. nih.gov
| Seizure Component | ED50 (µmol/kg) |
| Wild Running | 33 |
| Clonic Convulsions | 39 |
| Tonic Convulsions | 39 |
Efficacy in Maximal Electroshock (MES) Test
The Maximal Electroshock (MES) test is a widely used preclinical model that simulates generalized tonic-clonic seizures. nih.gov It is considered a benchmark for identifying compounds that can prevent the spread of seizures. nih.govmdpi.com
A key indicator of a compound's efficacy in the MES test is its ability to prevent tonic hindlimb extension, a characteristic feature of the seizure in this model. nih.gov NNC-05-2045 dose-dependently antagonized tonic hindlimb extension in the MES test, with an ED50 value of 29 µmol/kg. nih.gov
| Model | Endpoint | ED50 (µmol/kg) |
| Maximal Electroshock (MES) Test | Antagonism of Tonic Hindlimb Extension | 29 |
Efficacy in Amygdala Kindling Models
The amygdala kindling model is a model of partial epilepsy where repeated, initially subconvulsive, electrical stimulation of the amygdala leads to progressively more severe seizures. core.ac.uksynapcell.com This model is valuable for assessing a compound's ability to interfere with both the development and expression of focal seizures that can secondarily generalize. synapcell.comaesnet.org In amygdala kindled rats, NNC-05-2045 significantly reduced the severity of generalized seizures (seizure grades 3-5). nih.gov
| Model | Effect on Seizure Severity |
| Amygdala Kindled Rats | Significant reduction in generalized seizure severity (grades 3-5) |
Reduction of Generalized Seizure Severity
In studies utilizing amygdala-kindled rats, a model for complex partial seizures that can secondarily generalize, NNC-05-2045 hydrochloride demonstrated a significant capacity to reduce the severity of generalized seizures. nih.gov When administered at its highest doses, the compound markedly decreased the intensity of seizures classified as grade 3 to 5 on the Racine scale. nih.gov This indicates a potential efficacy in controlling the motor manifestations of generalized seizures.
Further evidence of its anticonvulsant properties comes from studies in genetically epilepsy-prone rats (GEP rats), which are susceptible to sound-induced seizures. In this model, this compound was effective in antagonizing various components of the seizure response, including wild running, as well as clonic and tonic convulsions. nih.gov
The compound also showed dose-dependent efficacy in the maximal electroshock (MES) test, a widely used screening model for generalized tonic-clonic seizures. nih.gov this compound effectively antagonized tonic hindlimb extension in this model. nih.gov
Interactive Table: Efficacy of this compound in Animal Models of Generalized Seizures
| Animal Model | Seizure Type | Effect of this compound |
|---|---|---|
| Amygdala-Kindled Rats | Generalized Seizures (Grade 3-5) | Significant reduction in severity at the highest doses. nih.gov |
| Genetically Epilepsy-Prone (GEP) Rats | Sound-Induced Seizures (Wild Running, Clonic, Tonic) | Antagonized all seizure components. nih.gov |
| Mice | Maximal Electroshock (MES) Induced Seizures | Dose-dependently antagonized tonic hindlimb extension. nih.gov |
Effects on Afterdischarge Duration
In the amygdala-kindling model, electrical stimulation of the amygdala evokes afterdischarges, which are electrographic seizure-like activities in the brain. The duration of these afterdischarges is a key measure of anticonvulsant drug efficacy. However, studies have shown that while this compound was effective in reducing seizure severity, it did not significantly reduce the afterdischarge duration in amygdala-kindled rats. nih.gov This suggests that its primary mechanism may be more involved in preventing the spread and generalization of seizure activity rather than suppressing the initial focal discharge.
Comparative Efficacy with Other Anticonvulsant Agents in Preclinical Models
The preclinical profile of this compound distinguishes it from other anticonvulsant agents, particularly selective GABA uptake inhibitors that act on the GAT-1 transporter, such as tiagabine. nih.gov Research indicates that inhibitors of GABA uptake through non-GAT-1 transporters, like this compound, exhibit a different spectrum of anticonvulsant activity. nih.gov
Specifically, this compound demonstrates enhanced efficacy in the maximal electroshock (MES) test compared to the reduced efficacy observed with selective GAT-1 inhibitors in the same model. nih.gov Conversely, its efficacy against kindled seizures is noted to be less pronounced than that of selective GAT-1 inhibitors. nih.gov This suggests a different therapeutic potential, with this compound possibly being more effective against generalized tonic-clonic seizures and less so against complex partial seizures compared to agents like tiagabine.
Interactive Table: Comparative Efficacy Profile of this compound
| Preclinical Model | This compound Efficacy | Comparative Efficacy (vs. Selective GAT-1 Inhibitors) |
|---|---|---|
| Maximal Electroshock (MES) Test | High Efficacy nih.gov | Enhanced nih.gov |
| Amygdala-Kindled Seizures | Reduced Severity, No Effect on Afterdischarge Duration nih.gov | Reduced nih.gov |
Pharmacodynamic Investigations of Nnc 05 2045 Hydrochloride in Preclinical Settings
Relationship Between Transporter Inhibition and Functional Outcomes
NNC-05-2045 is characterized as a non-selective inhibitor of GABA transporters, distinguishing it from selective GAT-1 inhibitors like tiagabine. patsnap.comfrontiersin.org Its primary mechanism of action involves the inhibition of GABA uptake, thereby increasing the concentration of GABA in the synaptic cleft and extrasynaptic space. tandfonline.com This elevation of ambient GABA levels is thought to be a key contributor to its observed pharmacological effects. tandfonline.com
In preclinical models, the inhibition of GABA transporters by NNC-05-2045 has been directly linked to significant anticonvulsant activity. Studies in rodent models of epilepsy have demonstrated its efficacy in various seizure types. For instance, NNC-05-2045 dose-dependently antagonized tonic hindlimb extension in the maximal electroshock (MES) test. nih.gov It also showed protective effects against sound-induced seizures in genetically epilepsy-prone rats (GEP rats) and DBA/2 mice. nih.govacs.org Specifically, in GEP rats, it was effective against wild running, clonic, and tonic convulsions. nih.gov Furthermore, in amygdala-kindled rats, NNC-05-2045 significantly reduced the severity of generalized seizures. nih.gov
The functional outcomes of NNC-05-2045's transporter inhibition appear to be mediated through its action on non-GAT-1 transporters, with a proposed primary role for the inhibition of GAT-3 (mouse GAT4). nih.gov This is supported by the observation that its anticonvulsant profile differs from that of selective GAT-1 inhibitors, showing enhanced efficacy in the MES model and reduced efficacy against kindled seizures. nih.gov Research indicates that NNC-05-2045, acting through both BGT1 and GAT3, increases GABA levels in the hippocampus and thalamus. tandfonline.com
Table 1: Inhibitory Activity of NNC-05-2045 on GABA Uptake
| Preparation | IC50 (µM) |
|---|---|
| Synaptosomes from rat cerebral cortex | 12 +/- 2 |
| Synaptosomes from inferior colliculus (in presence of GAT-1 inhibitor) | 1.0 +/- 0.1 |
Data sourced from preclinical studies on NNC-05-2045. nih.gov
Correlation of Receptor Binding Profiles with In Vivo Pharmacological Effects
The binding to these receptors could potentially modulate its anticonvulsant effects. For example, interactions with sigma and D2 receptors might influence neuronal excitability and neurotransmitter release, although the precise contribution of these interactions to the anticonvulsant action of NNC-05-2045 requires further investigation. It has been suggested that while adrenergic agonistic effects cannot be entirely dismissed, the inhibition of GAT-3 is likely the principal driver of its anticonvulsant properties in various seizure models. nih.gov
Table 2: Receptor Binding Affinities of NNC-05-2045
| Receptor | Binding Affinity (nM) |
|---|---|
| Sigma (σ) | 113 |
| Alpha-1 (α1) | 550 |
| Dopamine (B1211576) D2 | 122 |
Data from in vitro receptor binding assays. nih.gov
Influence of NNC-05-2045 Hydrochloride on Neural Circuitry and Excitability
By increasing extracellular GABA levels, NNC-05-2045 directly influences neural circuitry and reduces neuronal excitability. tandfonline.com GABA is the primary inhibitory neurotransmitter in the central nervous system, and its enhancement leads to a dampening of neuronal firing. frontiersin.org This is the fundamental basis for its anticonvulsant effects observed in preclinical models. nih.gov
Table 3: Anticonvulsant Efficacy of NNC-05-2045 in Rodent Models
| Seizure Model | Effect | ED50 (µmol/kg, i.p.) |
|---|---|---|
| Maximal Electroshock (MES) Test | Antagonized tonic hindlimb extension | 29 |
| Sound-Induced Seizures (GEP rats) - Wild Running | Antagonized | 33 |
| Sound-Induced Seizures (GEP rats) - Clonic Convulsions | Antagonized | 39 |
| Sound-Induced Seizures (GEP rats) - Tonic Convulsions | Antagonized | 39 |
| Amygdala Kindled Rats | Reduced generalized seizure severity | Significant at 72-242 µmol/kg |
Data compiled from preclinical anticonvulsant studies. nih.gov
Theoretical Frameworks and Future Directions in Nnc 05 2045 Hydrochloride Research
Hypothesized Mechanisms of Action Beyond Primary Transporter Inhibition
A receptor profiling study demonstrated that NNC-05-2045 binds to sigma (σ), α1-adrenergic, and dopamine (B1211576) D2 receptors. nih.gov The affinity for these receptors, as indicated by their binding constants, suggests that these interactions could be physiologically relevant. The binding to sigma receptors is of particular interest, as these receptors are known to modulate various neurotransmitter systems and intracellular signaling pathways. semanticscholar.org Sigma-1 receptors, for instance, are located at the endoplasmic reticulum and can influence calcium signaling, a fundamental process in neuronal function. semanticscholar.orgarvojournals.org
Furthermore, the interaction with α1-adrenergic and dopamine D2 receptors suggests a direct modulation of the adrenergic and dopaminergic systems. nih.gov These systems are critically involved in regulating arousal, attention, mood, and motor control. Therefore, the off-target activities of NNC-05-2045 at these receptors could contribute to its observed anticonvulsant effects and potentially other, yet to be explored, therapeutic properties. It is hypothesized that the compound's multifaceted action, engaging with multiple neurotransmitter systems simultaneously, may offer a unique therapeutic advantage over highly selective agents, particularly in complex neurological disorders where multiple systems are dysregulated.
Table 1: Off-Target Binding Affinities of NNC-05-2045
| Receptor | Binding Affinity (nM) |
| Sigma (σ) | 113 |
| α1-Adrenergic | 550 |
| Dopamine D2 | 122 |
Data sourced from a receptor profiling study of NNC-05-2045. nih.gov
Exploration of Synergistic or Antagonistic Interactions with Other Neurotransmitter Systems
The identified off-target affinities of NNC-05-2045 hydrochloride for adrenergic and dopaminergic receptors necessitate an exploration of the nature of these interactions—whether they are synergistic or antagonistic. While direct functional studies on NNC-05-2045's interaction with these systems are limited, the broader context of GABAergic modulation and its interplay with other neurotransmitters provides a framework for potential interactions.
The interaction with α1-adrenergic receptors could be significant. Adrenergic signaling is known to influence neuronal excitability, and antagonists of α1-adrenergic receptors can possess anticonvulsant properties. nih.gov If NNC-05-2045 acts as an antagonist at these receptors, this action could work in concert with the enhanced GABAergic tone resulting from transporter inhibition, leading to a synergistic reduction in neuronal hyperexcitability. Conversely, an agonistic action could potentially counteract some of the inhibitory effects.
Similarly, the modulation of dopamine D2 receptors is a key mechanism for many antipsychotic drugs. nih.gov The D2 receptor is implicated in the pathophysiology of various neurological and psychiatric disorders. An antagonistic effect of NNC-05-2045 at D2 receptors could contribute to a broader therapeutic profile, potentially addressing comorbid psychiatric symptoms often seen in epilepsy. The synergistic potential of combining GABA uptake inhibition with modulation of other neurotransmitter systems is an emerging area of research. For instance, studies with dual inhibitors of GAT1 and the betaine/GABA transporter (BGT1) have shown synergistic anticonvulsant effects. nih.gov This suggests that targeting multiple pathways can be more effective than a single-target approach. Future research should focus on functional assays to elucidate the precise nature of NNC-05-2045's interactions with the adrenergic and dopaminergic systems to understand its full therapeutic potential and any possible side effects.
Development of Advanced Preclinical Models for Efficacy Assessment
The evaluation of the therapeutic efficacy of compounds like this compound, which target non-GAT-1 GABA transporters, requires the use of sophisticated and relevant preclinical models. Standard models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests, have been employed to demonstrate the anticonvulsant activity of NNC-05-2045. tandfonline.com However, to fully understand its potential in more complex neurological disorders, more advanced models are necessary.
For instance, in the context of epilepsy, models of drug-resistant epilepsy are crucial. These models can help determine if targeting non-GAT-1 transporters can overcome the limitations of current antiseizure medications that primarily target GAT-1 or other mechanisms. Additionally, given the widespread expression of non-GAT-1 transporters in both neurons and glial cells, models that allow for the specific investigation of the role of glial GABA transport in disease pathology would be highly valuable. tandfonline.com
Structural Modifications and Structure-Activity Relationship (SAR) Studies for Analogue Development
The chemical structure of this compound, a nipecotic acid derivative, has served as a scaffold for the development of new analogues with potentially improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these novel compounds.
One area of exploration has been the modification of the piperidine (B6355638) ring of NNC-05-2045. A study that replaced the piperidine ring with an azetidine (B1206935) ring resulted in analogues with moderate affinity for GAT-1 and GAT-3 transporters. nih.gov This suggests that the core ring structure is important for activity but can be modified to alter the selectivity profile. Specifically, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives were explored as direct analogues of NNC-05-2045. nih.gov
Further modifications to the lipophilic side chain attached to the nitrogen of the core ring have also been investigated. The addition of a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety to azetidine-2-ylacetic acid derivatives yielded compounds with high potency for GAT-1. frontiersin.org This highlights the importance of the lipophilic domain in the interaction with the transporter. The general principle in the design of GABA uptake inhibitors has been the attachment of a lipophilic anchor to a GABA-mimicking scaffold, such as nipecotic acid. acs.org The SAR studies of these analogues help to map the binding pocket of the GABA transporters and identify key interactions that determine potency and selectivity.
Table 2: IC50 Values of NNC-05-2045 Analogues
| Compound | Target | IC50 (µM) |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 |
Data sourced from studies on azetidine analogues of NNC-05-2045. nih.govfrontiersin.org
Elucidating the Role of Non-GAT-1 GABA Transporters in Neurological Disorders
The focus on GAT-1 as a therapeutic target has led to the development of drugs like tiagabine. However, the therapeutic potential of inhibiting other GABA transporters, namely GAT-2, GAT-3, and BGT-1, is an expanding area of research. tandfonline.com These non-GAT-1 transporters have distinct expression patterns and physiological roles, suggesting that their modulation could offer novel therapeutic strategies for a range of neurological disorders beyond epilepsy.
GAT-3, for instance, is predominantly expressed in astrocytes and is believed to play a significant role in regulating extrasynaptic GABA levels and tonic inhibition. tandfonline.com Dysregulation of GAT-3 has been implicated in conditions like Parkinson's disease and Alzheimer's disease. tandfonline.comnih.gov Therefore, selective inhibitors of GAT-3 could be beneficial in these disorders by restoring GABAergic tone.
BGT-1 is another promising target. It is involved in the transport of both GABA and betaine, an osmolyte. patsnap.com Inhibition of BGT-1 has shown anticonvulsant effects in preclinical models, and there is growing interest in its role in neuroprotection and psychiatric disorders like anxiety and depression. patsnap.comnih.gov The development of selective inhibitors for these non-GAT-1 transporters is challenging due to the structural similarities in the binding pockets of the GAT family members. tandfonline.com However, the potential therapeutic benefits drive the continued effort in this field.
Potential for Novel Therapeutic Strategies Based on this compound's Mechanism of Action
The unique pharmacological profile of this compound, characterized by its inhibition of non-GAT-1 GABA transporters and its off-target activities, opens up possibilities for novel therapeutic strategies. A multi-target approach, as exemplified by NNC-05-2045, could be particularly effective for complex neurological disorders where multiple neurotransmitter systems are implicated.
One potential strategy is the development of "biased ligands" that selectively engage certain signaling pathways downstream of the receptors they bind to. For example, an analogue of NNC-05-2045 could be designed to preferentially modulate the D2 receptor in a way that is beneficial for mood without causing the motor side effects associated with traditional dopamine blockers.
Another avenue is the exploration of combination therapies. The synergistic effects observed with dual GAT1/BGT1 inhibitors suggest that combining a non-GAT-1 inhibitor like NNC-05-2045 with a selective GAT-1 inhibitor could lead to enhanced efficacy and a lower dose requirement for both drugs, potentially reducing side effects. nih.gov Furthermore, the glial-centric action of inhibiting transporters like GAT-3 suggests that NNC-05-2045 or its analogues could be used in strategies aimed at modulating neuroinflammation and glial function, which are increasingly recognized as key factors in many neurological diseases. ukri.org The future of therapeutics in this area may lie in personalized medicine, where the specific GABA transporter expression profile of a patient could guide the choice of a targeted inhibitor.
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling and storage of NNC-05-2045 hydrochloride in laboratory settings?
- Methodological Answer : Follow OSHA Hazard Communication Standard guidelines, including wearing PPE (gloves, lab coat, eye protection) and working in a well-ventilated fume hood. Store in a tightly sealed container in a locked, dry environment to prevent moisture absorption or degradation. Refer to Safety Data Sheets (SDS) for hydrochlorides like pararosaniline or normetanephrine hydrochloride, which emphasize avoiding dust formation and using chemical-compatible storage materials . Emergency measures include immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure.
Q. How can researchers verify the purity and structural identity of this compound during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : HPLC or GC-MS to assess purity and detect impurities.
- Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups and molecular structure.
- Elemental Analysis : Quantify elemental composition (C, H, N, Cl) to validate stoichiometry.
Cross-reference results with published data for analogous hydrochlorides, such as anlotinib or guanidine hydrochloride, to identify deviations .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using cell-free systems or immortalized cell lines. For example:
- Kinase Inhibition Assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines to assess baseline toxicity.
Include positive controls (e.g., known kinase inhibitors) and validate reproducibility across triplicate runs .
Advanced Research Questions
Q. How should researchers design dose-response studies for this compound to address variability in preclinical models?
- Methodological Answer : Employ factorial design principles to optimize variables such as dosage, administration route, and exposure duration. For example:
- Multi-Arm Studies : Compare oral vs. intravenous delivery in rodent models.
- Time-Course Analysis : Collect pharmacokinetic (PK) samples at 0, 1, 4, 8, and 24 hours post-dose.
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/ED₅₀ and assess inter-model variability, as demonstrated in hydroxyzine hydrochloride dissolution studies .
Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
- Methodological Answer : Conduct mechanistic toxicology studies:
- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS in plasma and liver microsomes.
- Off-Target Screening : Use proteome-wide affinity pulldown assays to detect unintended binding partners.
Cross-validate findings with clinical safety data from structurally related compounds, such as anlotinib’s hepatotoxicity profile . Adjust experimental conditions (e.g., dosing frequency) based on PK/PD modeling .
Q. How can researchers optimize formulation stability for this compound in long-term storage?
- Methodological Answer : Perform accelerated stability testing under ICH guidelines:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
- Excipient Compatibility : Screen stabilizers (e.g., mannitol, cyclodextrins) using DSC and XRD to detect polymorphic changes.
Reference protocols from metformin hydrochloride studies, which highlight pH-sensitive degradation and the role of desiccants .
Q. What computational methods predict the binding affinity of this compound to its target?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics simulations (GROMACS) to model ligand-receptor interactions. Validate predictions using:
- Free Energy Perturbation (FEP) : Quantify ΔG binding energy.
- QSAR Models : Corrogate structural features (e.g., halogen bonding) with activity data from analogous hydrochlorides .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., buffer pH, temperature) and use standardized protocols from primary literature .
- Ethical Compliance : Obtain institutional approvals for in vivo studies and adhere to ARRIVE guidelines for preclinical reporting .
- Literature Integration : Use databases like PubMed and Reaxys to identify knowledge gaps and avoid redundant hypotheses, as emphasized in chemical research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
